

Understanding the Selectivity Profile of SKI2852: A Technical Guide

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Compound of Interest

Compound Name: SKI2852

Cat. No.: B12394740

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For Researchers, Scientists, and Drug Development Professionals

SKI2852, also known as J2H-1702, is a highly potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).[1][2] This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in various metabolic processes.[3] This technical guide provides a comprehensive overview of the selectivity profile of **SKI2852**, including its inhibitory potency and methodologies for its characterization.

Quantitative Selectivity Data

The inhibitory activity of **SKI2852** has been quantified against both human and murine 11 β -HSD1, demonstrating high potency. The available data is summarized in the table below.

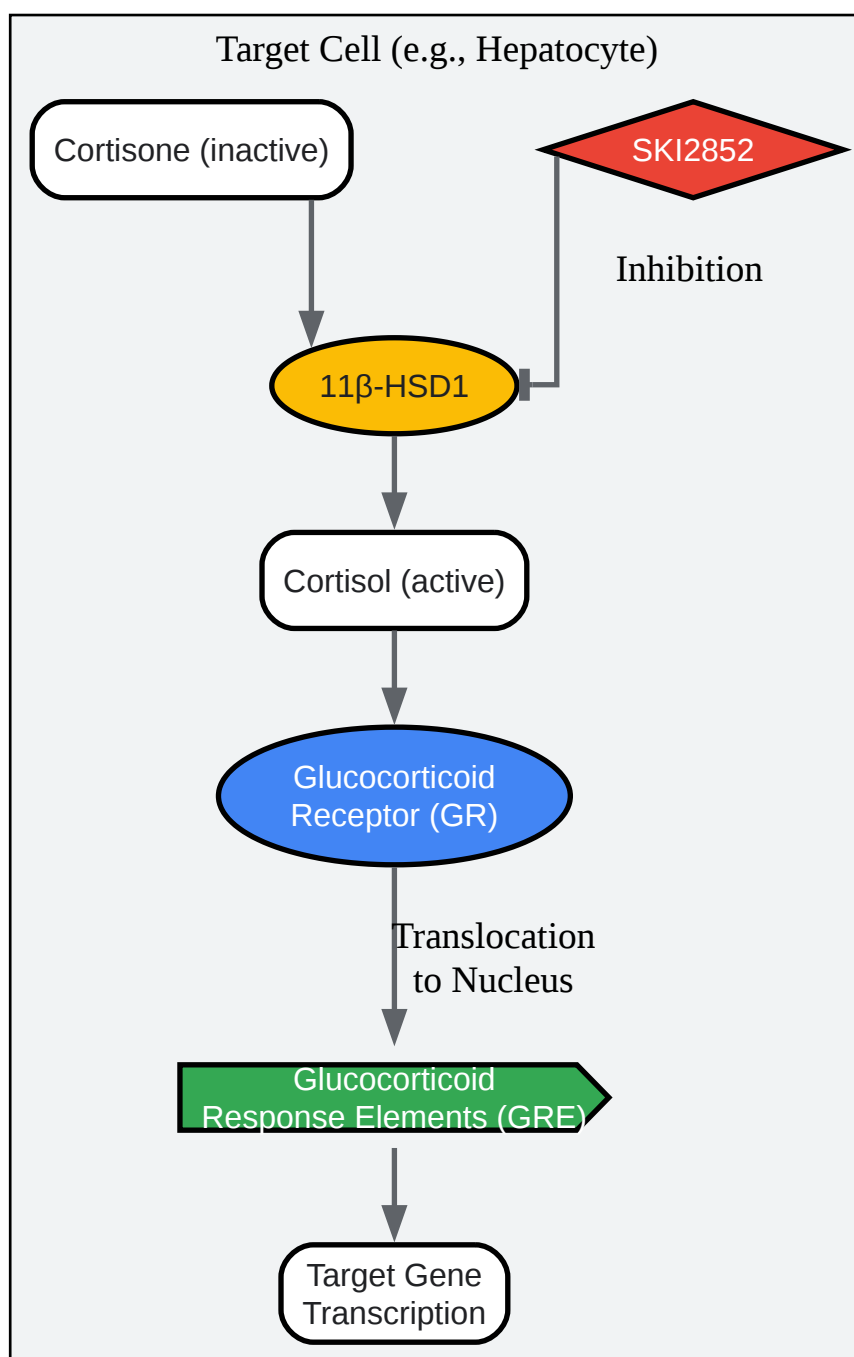
Target	Species	IC50 (nM)
11 β -HSD1	Human (hHSD1)	2.9[2]
11 β -HSD1	Murine (mHSD1)	1.6[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SKI2852 has been described as a selective inhibitor, and it has been noted for not having liabilities with cytochrome P450 (CYP) enzymes or the pregnane X receptor (PXR), which are common off-targets for drug candidates.[1][2] However, a broad selectivity panel against other related enzymes or a comprehensive kinome scan is not publicly available in the provided search results.

Signaling Pathway

SKI2852 exerts its effect by inhibiting the 11 β -HSD1 enzyme, which is a key regulator of intracellular glucocorticoid levels. By blocking this enzyme, **SKI2852** reduces the local concentration of active cortisol in tissues like the liver and adipose tissue. This mechanism is central to its therapeutic potential in metabolic diseases.



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Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of **SKI2852**.

Experimental Protocols

While specific, detailed protocols for the characterization of **SKI2852** were not found in the provided search results, a general methodology for an in vitro 11 β -HSD1 inhibition assay is outlined below. This protocol is based on common practices in the field for evaluating inhibitors of this enzyme.

Objective: To determine the in vitro inhibitory potency (IC₅₀) of **SKI2852** against 11 β -HSD1.

Materials:

- Recombinant human or murine 11 β -HSD1 enzyme
- Cortisone (substrate)
- NADPH (cofactor)
- **SKI2852** (test compound)
- Assay buffer (e.g., Tris-HCl with EDTA and MgCl₂)
- Detection system for cortisol (e.g., ELISA, mass spectrometry, or a coupled enzymatic assay)
- Microplates (e.g., 96-well or 384-well)

Workflow:

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References

- 1. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SKI2852 | 11 β -HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
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